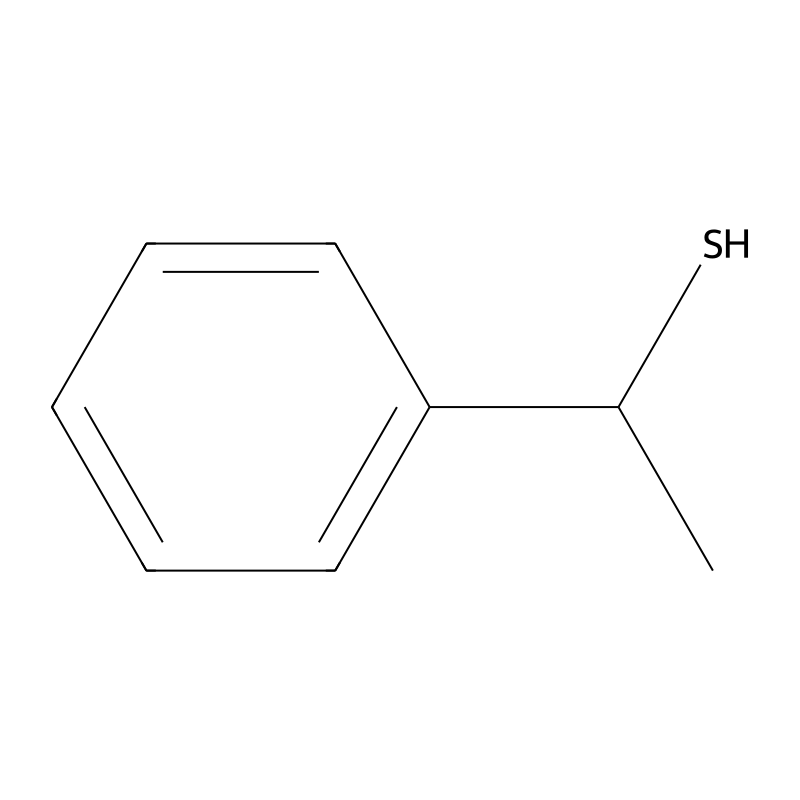

1-Phenylethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

1-Phenylethanethiol natural occurrence curry leaves

Key Aroma Compounds in Fresh Curry Leaves

| Compound | Odor Description | Odor Activity Value (OAV) * | Flavor Dilution (FD) Factor |

|---|---|---|---|

| 1-Phenylethanethiol | Sulfury, Burnt | 150,000 (S-enantiomer); 120,000 (R-enantiomer) | 8192 (Highest) |

| (3Z)-Hex-3-enal | Grassy | 180,000 | 256 |

| Linalool | Citrusy | 58,000 | 4096 |

| α-Pinene | - | - | 2048 |

| Myrcene | Geranium leaf-like | 23,000 | 64 |

| 1,8-Cineole | - | - | 1024 |

OAV: Ratio of concentration to odor threshold in water. Higher values indicate greater odor potency [1]. FD Factor: Determined by Aroma Extract Dilution Analysis (AEDA). Higher factors indicate higher odor potency in the extract [2].

Experimental Protocols for Analysis

For researchers, the following methodologies are critical for accurate analysis of this compound.

Aroma Extract Dilution Analysis (AEDA)

This technique is used to identify the most potent odorants.

- Isolation: Volatile compounds are isolated from fresh curry leaves via solvent extraction (e.g., using dichloromethane) followed by Solvent-Assisted Flavor Evaporation (SAFE) to carefully separate the aromatic fraction under high vacuum and mild temperatures (e.g., ~40°C) [2].

- Gas Chromatography-Olfactometry (GC-O): The extract is stepwise diluted (e.g., 1:1, 1:2, 1:4, up to 1:8192) and each dilution is analyzed by GC-O. Sniffing port assessors detect the presence of odors [2].

- FD Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected by GC-O [2].

Stable Isotope Dilution Assays (SIDA) with GC-MS

This is the gold standard for accurate quantification of unstable compounds like this compound.

- Internal Standards: A known amount of a stable isotope-labeled analog of this compound (e.g., deuterated ( d_5 )-1-phenylethanethiol) is added to the leaf sample at the beginning of extraction. This corrects for analyte losses during sample preparation [1].

- GC-MS Analysis: Analysis is performed using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS). Two-dimensional GC-GC-MS may be used for better separation of complex mixtures [1].

- Calculation: The concentration of the target compound in the sample is calculated by comparing the peak area ratio (analyte to internal standard) in the sample with that of a calibration curve [1].

The workflow for identifying and quantifying character impact aroma compounds is summarized in the following diagram.

Workflow for identifying and quantifying key aroma compounds in curry leaves.

Compound Behavior During Processing

The concentration of this compound is highly dynamic and changes significantly during food processing, indicating the presence of a thermolabile, bound precursor.

Quantitative Changes During Processing

The table below summarizes how different treatments affect this compound levels.

| Processing Method | Effect on this compound Concentration | Inferred Mechanism |

|---|---|---|

| Tissue Disruption (e.g., cutting) | Decrease [1] | Enzymatic degradation or oxidation post-disruption. |

| Drying (fresh leaves) | Decrease [1] [3] | Volatilization and/or oxidative degradation. |

| Frying (fresh leaves) | Decrease [1] [3] | Volatilization and thermal degradation of the free compound. |

| Frying (dried leaves) | Increase [1] [3] | Thermal liberation from a bound, thermolabile precursor. |

This behavior suggests a non-volatile precursor exists in the plant tissue, which decomposes upon heating to release additional this compound, but only if the compound hasn't been lost during prior drying [1].

The logical relationship between processing methods and the resulting aroma impact is shown below.

Pathway of this compound formation and loss during processing.

Pharmacological Context

While this guide focuses on the aroma chemistry, it is worth noting that curry leaves are a rich source of diverse bioactive compounds. The primary pharmacological interest, however, lies in their high concentration of carbazole alkaloids (e.g., mahanimbine, koenine) and other compounds like linalool, which have demonstrated antioxidant, anti-inflammatory, antimicrobial, and antidiabetic activities in various studies [4] [5] [6]. The role of this compound in these therapeutic effects is not well-established and remains a potential area for future research.

References

- 1. Confirmation of 1 -Phenylethane- 1 -thiol as the Character Impact Aroma... [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the Major Odor-Active Compounds in ... [pubmed.ncbi.nlm.nih.gov]

- 3. A Guide To Curry | Guides | Nik Sharma Cooks Leaves [niksharmacooks.com]

- 4. Chemical composition, antibacterial and antioxidant profile of ... [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Profile, Phytochemistry, and Pharmacological ... [pmc.ncbi.nlm.nih.gov]

- 6. Murraya koenigii L. Spreng.: An updated review ... [japsonline.com]

1-Phenylethanethiol odor profile sensory properties

Odor Profile and Sensory Impact

1-Phenylethanethiol is a potent odorant with a complex sensory profile. The table below summarizes its key sensory characteristics as reported in the literature.

| Property | Description |

|---|---|

| Overall Odor Description | Sulfury, burnt [1]. |

| Specific Nuances | Sulfurous, floral, tropical, meaty [2]. |

| Sensory Role | Character Impact Aroma Compound in curry leaves (Bergera koenigii), meaning it is the primary substance defining their characteristic aroma [1]. |

| Odor Activity Value (OAV) in Curry Leaves | (S)-enantiomer: 150,000; (R)-enantiomer: 120,000. These exceptionally high values indicate its dominant role in the overall aroma [1]. |

| Odor Threshold | Not explicitly quantified in the search results, but its high OAV suggests an extremely low perception threshold. |

Quantitative Data & Analytical Context

The following table presents the quantitative data and experimental context from the key study that confirmed its role in curry leaves.

| Aspect | Details |

|---|---|

| Concentration & Potency | In fresh curry leaves, (3Z)-hex-3-enal (grassy; OAV 180,000) was the only compound with a higher OAV than the enantiomers of this compound [1]. |

| Stability & Behavior | Its concentration decreases upon tissue disruption, drying, and frying of fresh leaves. However, frying dried leaves causes an increase, suggesting the presence of a thermolabile precursor [1]. |

| Analytical Method | Quantified using Stable Isotope Dilution Assays (SIDA) in combination with comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) and gas chromatography with flame ionization detection (GC-FID) [1]. |

| Identification Technique | Key odorants were first identified by Aroma Extract Dilution Analysis (AEDA), and their impact was confirmed by calculating Odor Activity Values (OAV = concentration / odor threshold in air or water) [1]. |

Experimental Protocol for Odorant Analysis

The methodology used to identify and confirm this compound as a key aroma compound involves a multi-step process focused on extracting and evaluating volatile compounds. The workflow can be summarized as follows:

Step-by-Step Protocol:

- Sample Preparation: Fresh, raw plant material (e.g., curry leaves) should be used to avoid the formation of thermal artifacts that alter the authentic aroma profile [3].

- Volatile Compound Extraction: The industry standard for an unbiased extraction is Solvent Assisted Flavor Evaporation (SAFE). This technique isolates volatile compounds under high vacuum and low temperature, minimizing thermal degradation and providing an extract whose odor closely matches the original sample [3].

- Extract Concentration: The SAFE distillate is a dilute solution in a solvent like diethyl ether. It is often concentrated using gentle techniques like micro-distillation (e.g., with a Vigreux or Kuderna-Danish concentrator) to increase analyte levels for detection [3].

- Screening for Key Odorants:

- The concentrated extract is analyzed using Gas Chromatography-Olfactometry (GC-O), where the effluent from the GC column is sniffed by a human to detect odor-active regions.

- Aroma Extract Dilution Analysis (AEDA) is performed: the extract is stepwise diluted (e.g., 1:2, 1:4, 1:8...) and each dilution is evaluated by GC-O. The highest dilution at which an odor is detected is its Flavor Dilution (FD) factor, indicating its relative potency [1] [3].

- Identification and Quantification:

- Compounds with high FD factors are identified using techniques like GC-MS. For trace-level, labile compounds like thiols, multidimensional GC-MS (MDGC-MS) may be necessary [3].

- Stable Isotope Dilution Assays (SIDA) is the gold standard for accurate quantification. A known amount of a stable, isotopically labeled analog of the target compound (e.g., deuterated this compound) is added to the sample before extraction. This accounts for any losses during the process. Quantification is then performed via GC-MS [1].

- Calculating Sensory Impact: The final step is to calculate the Odor Activity Value (OAV) by dividing the compound's concentration in the food by its odor threshold in the appropriate matrix (water or air). An OAV ≥ 1 means the compound contributes to the aroma, and the higher the value, the more significant its impact [1].

Conclusion

This compound is confirmed as an extremely potent character impact aroma compound with a sulfury and burnt odor, crucial for the authentic scent of curry leaves. Its behavior is complex and dependent on food processing conditions.

References

Chemical Significance and Applications

1-Phenylethanethiol has significant roles in both food chemistry and analytical science.

Character Impact Aroma in Curry Leaves: Research has confirmed that the enantiomers of this compound, specifically the (1S)- and (1R)- forms, are the character impact compounds responsible for the characteristic sulfury and burnt aroma of fresh curry leaves (Bergera koenigii) [1]. They have exceptionally high Odor Activity Values (OAVs) of 150,000 and 120,000, respectively, meaning their concentrations are hundreds of thousands of times above their odor threshold [1]. Its concentration is affected by food processing:

Chiral Reagent in Gas Chromatography (GC): In analytical chemistry, this compound is used as a chiral derivatizing agent to determine the absolute configuration of monosaccharide sugars in structural studies [2].

- The method involves converting enantiomeric sugars into diastereomeric dithioacetals by reaction with optically active (+)- or (-)-1-phenylethanethiol [2].

- These derivatives can then be separated on common, non-chiral GC stationary phases, allowing for the unambiguous assignment of the D- or L-configuration of the sugar [2].

Analytical Methods and Experimental Protocols

The detection and analysis of thiols, including compounds like this compound, are challenging due to their low concentrations, poor stability, and complex matrices. Here is a detailed methodology based on recent research.

Workflow for analyzing volatile thiols in complex solid samples.

Sample Preparation (QuEChERS): For solid matrices (e.g., fermented grains), an improved QuEChERS method is effective [3].

- Extraction: The solid sample is homogenized with a solvent. Acetonitrile is a common and effective choice [3].

- Clean-up: The extract is purified using a dispersive solid-phase extraction (d-SPE) sorbent. A combination of C18 and NH2 sorbents is recommended to remove fats, fatty acids, and other interferents [3].

Derivatization: To enhance detectability and stability for liquid chromatography, thiols are derivatized [3].

Instrumental Analysis (UPLC-MS/MS): The derivatized samples are analyzed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [3].

Synthesis and Commercial Information

This compound can be synthesized from 1-phenylethanol using thiourea and hydrogen chloride, followed by hydrolysis with potassium hydroxide [4]. It is commercially available but can be expensive, with prices varying significantly by supplier and quantity.

| Supplier | Purity | Package Size | Price (USD) |

|---|---|---|---|

| Alfa Aesar [4] | 98% | 1 g | $40.50 |

| Alfa Aesar [4] | 98% | 10 g | $207.00 |

| Sigma-Aldrich [5] | N/A | 100 mg | $73.10 |

| American Custom Chemicals [4] | 95% | 1 g | $630.63 |

| American Custom Chemicals [4] | 95% | 10 g | $1224.88 |

References

- 1. Confirmation of 1-Phenylethane-1-thiol as the Character ... [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the absolute configuration of sugar ... [sciencedirect.com]

- 3. Quantification and Distribution of Thiols in Fermented ... [mdpi.com]

- 4. This compound [lookchem.com]

- 5. (R)- 1 - Phenylethanethiol | 6263-65-6 [chemicalbook.com]

Comprehensive Analysis of 1-Phenylethanethiol in Food Chemistry: Applications, Protocols, and Data Interpretation

Introduction to 1-Phenylethanethiol in Food Systems

This compound (also known as 1-phenylethane-1-thiol) is a sulfur-containing volatile compound that has gained significant attention in food chemistry due to its extremely low odor threshold and potent aroma characteristics. This thiol compound exhibits intense sulfurous, burnt, and resinous aroma notes that can significantly impact the overall aroma profile of various foods even at trace concentrations. First identified in Pontianak orange peel oil, it has since been recognized as a character impact aroma compound in various food matrices, meaning it contributes specifically to the characteristic aroma that defines certain foods [1]. The significance of this compound in food chemistry stems from its powerful sensory properties and the analytical challenges associated with its quantification at trace levels in complex food matrices.

The chemical structure of this compound consists of a phenyl group attached to a ethanethiol moiety, with a chiral center at the carbon bearing the thiol group. It typically occurs as a mixture of enantiomers with potentially different sensory properties and thresholds. The (R)- and (S)-enantiomers of this compound have been identified in natural sources with the (R)-enantiomer often predominating [1]. Understanding the occurrence, behavior, and analysis of this potent aroma compound is essential for food scientists seeking to optimize flavor profiles in fermented products, fruits, and other food items where it contributes significantly to sensory characteristics.

Occurrence and Quantitative Analysis in Foods

Occurrence in Food Products

This compound has been identified as a significant aroma contributor in several food products. In curry leaves (Murraya koenigii), it has been confirmed as the character impact aroma compound responsible for the typical sulfury and burnt aroma notes. Research has demonstrated that both (R)- and (S)-enantiomers contribute significantly to the overall aroma profile, with odor activity values (OAVs) reaching 150,000 and 120,000 respectively, indicating their exceptional potency [2]. The compound has also been characterized as an important odorant in Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.), where it imparts a characteristic sulphurous, resinous aroma to the peel oil extract [1].

In fermented products, particularly sauce-aroma baijiu (a traditional Chinese alcoholic beverage), volatile thiol compounds including this compound play crucial roles in the complex aroma profile. While 2-furfurylthiol and 2-methyl-3-furanethiol are more commonly quantified in these products, the analytical approaches developed for these thiols can be adapted for this compound analysis [3]. The presence of this compound in both plant materials and fermented products suggests it may form through different biochemical pathways, either through enzymatic reactions in fresh tissues or through microbial activity during fermentation processes.

Quantitative Data in Food Matrices

Table 1: Concentration and Odor Properties of this compound in Foods

| Food Matrix | Concentration | Enantiomeric Ratio (R:S) | Odor Threshold | Odor Description |

|---|---|---|---|---|

| Curry leaves | Not specified | ~1.25:1 (76% R, 24% S) | Not specified | Sulfury, burnt |

| Pontianak orange peel oil | Not specified | 76:24 | 0.005 ng/L in air | Sulphurous, resinous |

| Sauce-aroma baijiu | Methodologically comparable thiols | Not specified | Varies by matrix | Sulfury, roasted |

Table 2: Odor Activity Values of Key Aroma Compounds in Curry Leaves

| Compound | Odor Quality | Odor Activity Value (OAV) | Relative Potency |

|---|---|---|---|

| (3Z)-hex-3-enal | Grassy | 180,000 | Highest |

| (1S)-1-phenylethane-1-thiol | Sulfury, burnt | 150,000 | Very high |

| (1R)-1-phenylethane-1-thiol | Sulfury, burnt | 120,000 | Very high |

| (3R)-linalool | Citrusy | 58,000 | High |

| Myrcene | Geranium leaf-like | 23,000 | Moderate |

The odor activity value (OAV), calculated as the ratio of concentration to odor threshold, demonstrates that this compound enantiomers rank among the most potent aroma compounds in curry leaves, exceeded only by (3Z)-hex-3-enal [2]. The exceptional OAVs of these compounds highlight their disproportionate contribution to the overall aroma profile compared to other volatile compounds present at higher concentrations but with higher thresholds.

Analytical Methods and Protocols

UPLC-MS/MS with Derivatization for Thiol Quantification

The analysis of this compound in food matrices presents significant challenges due to its low concentration, poor stability, and the complexity of food matrices. The most effective approach involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with derivatization to enhance detectability and stability [3]. The following protocol has been successfully applied to volatile thiols in fermented grains and can be adapted specifically for this compound analysis:

Reagent Preparation: Prepare derivatizing reagent by sonicating 220 mg of 4,4′-dithiodipyridine (DTDP) in a mixture of 20 mL water and 100 μL concentrated HCl (37% w/w). Once dissolved, add Milli-Q water to a final volume of 100 mL. Store aliquots at -20°C until use [3].

Sample Preparation: Weigh 10 g of food sample (e.g., fermented grains, plant tissue) into a 50 mL centrifuge tube. Add 5 mL of water and place in an ice-water bath for 5 minutes using an ultrasonic cleaner. Add 10 mL of acetonitrile (pre-cooled to -20°C) containing 10 μL of internal standard (e.g., 2-phenylethanethiol at 58.7 mg/L). Mix vigorously by vortex shaking [3].

Extract Purification: Utilize a modified QuEChERS approach for cleanup. Optimize dispersive solid-phase extraction (d-SPE) sorbents based on matrix composition. For fermented grains, a combination of NH₂, graphitized carbon black (GCB), and C₁₈ sorbents effectively removes interfering compounds while maintaining thiol recovery [3].

Derivatization Reaction: Combine sample extract with DTDP derivatizing reagent and allow to react. The derivatization enhances detectability and stabilizes the volatile thiols for subsequent LC-MS analysis rather than GC analysis, avoiding high-temperature degradation [3].

UPLC-MS/MS Analysis: Inject derivatives onto UPLC-MS/MS system. The specific chromatographic conditions (column, mobile phase gradient) and MS parameters (ionization mode, transitions) should be optimized for the this compound-DTDP adduct.

The derivatization approach using DTDP provides significant advantages for thiol analysis by improving detectability and stability, while the QuEChERS pretreatment efficiently handles solid matrices that are challenging for direct extraction [3].

Gas Chromatography-Based Techniques for Identification

For initial identification and characterization of this compound in food matrices, gas chromatography techniques coupled with olfactometry and mass spectrometry are invaluable:

Aroma Extract Dilution Analysis (AEDA): This technique involves stepwise dilution of aroma extracts until no odor is detected at the GC sniffing port, determining flavor dilution (FD) factors. This compound was identified in Pontianak orange peel with a high FD-factor of 128, indicating its significant contribution to the aroma [1].

GC-MS and GC-Olfactometry: Using high-resolution GC-MS with simultaneous olfactometry allows correlation of specific aroma attributes with chemical structures. This compound was identified by comparing its mass spectrum, retention index, and odor quality with those of an authentic reference standard [1].

Stable Isotope Dilution Assays: For accurate quantification in complex matrices, stable isotope-labeled analogs of this compound can be used as internal standards, followed by GC-MS or comprehensive two-dimensional GC-MS (GC-GC-MS) analysis [2].

The following workflow diagram illustrates the comprehensive analytical approach for this compound analysis:

Stability, Behavior During Processing, and Formation Pathways

Stability and Changes During Food Processing

The stability of this compound varies significantly depending on processing conditions, and understanding these changes is crucial for food processing optimization:

Tissue Disruption and Drying: The concentration of this compound in curry leaves decreases significantly upon tissue disruption and drying, suggesting enzymatic degradation or volatilization once cellular integrity is compromised [2].

Thermal Processing: When fresh curry leaves are subjected to frying, the this compound concentration decreases. However, frying of dried leaves leads to an increase in this compound, indicating the presence of a thermolabile precursor that decomposes upon heating to release the active aroma compound [2].

Fermentation Processes: In fermented products like sauce-aroma baijiu, volatile thiol concentrations generally increase with successive fermentation rounds. Methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol concentrations increase during both fermentation and distillation stages, suggesting these processes are important for their formation [3].

Proposed Formation Pathways

The formation of this compound in food systems likely occurs through multiple pathways:

Precursor Degradation: The increase in this compound when frying dried leaves suggests the existence of a non-volatile, thermolabile precursor that decomposes during thermal processing. This precursor may be a conjugate or intermediate that undergoes thermal decomposition to release the free thiol [2].

Maillard Reaction and Thermal Degradation: The thermal reaction has been identified as significant in the formation of various volatile thiols during food processing, particularly in distilled alcoholic beverages where thermal exposure occurs during distillation [3].

Enzymatic and Microbial Formation: During fermentation processes, microbial activity likely contributes to thiol formation through enzymatic transformation of amino acid precursors or reduction of disulfide bonds [3].

The following diagram illustrates the behavior of this compound during different processing conditions:

Applications in Food Quality and Flavor Enhancement

Aroma Recombination and Omission Studies

The identification of this compound as a key aroma compound enables its use in aroma recombination studies to reconstruct authentic food aromas. The general methodology involves:

Base Aroma Recombination: Create a model aroma mixture containing all volatile compounds previously identified with OAV greater than 1 in their natural concentrations. For fermented sour fish, such recombination models have received high sensory scores (4.5 out of 5), confirming their accuracy in mimicking the natural aroma profile [4].

Omission Experiments: Systematically omit specific compounds or classes of compounds from the complete recombination model and evaluate the sensory differences. This approach allows confirmation of the specific contribution of this compound to the overall aroma [4].

Threshold Determination: Determine the odor threshold of this compound in different food matrices and media, as this significantly impacts its perceived contribution to aroma profiles. The threshold in air has been determined to be as low as 0.005 ng/L [1].

Quality Control and Process Optimization

Understanding the behavior of this compound during processing allows for optimization of food production methods:

Process Control Points: Monitoring this compound levels at different production stages helps identify critical control points for aroma preservation. In sauce-aroma baijiu production, fermentation and distillation have been identified as key stages for volatile thiol formation [3].

Freshness Indicators: The decrease of this compound upon tissue disruption and drying in curry leaves suggests its potential as an indicator of freshness or proper handling in certain plant materials [2].

Thermal Processing Optimization: The contrasting behavior of this compound when frying fresh versus dried leaves provides opportunities for optimizing thermal processing to either preserve or enhance its contribution to aroma profiles [2].

Conclusion

This compound represents a significant aroma-impact compound in various food systems, contributing sulfury, burnt notes even at extremely low concentrations due to its remarkable potency. The analytical methods presented, particularly UPLC-MS/MS with derivatization and GC-based techniques, provide reliable approaches for its quantification and characterization in complex food matrices. Its behavior during processing—decreasing with tissue disruption but increasing in dried materials upon heating—reveals complex formation and degradation pathways that can be optimized for flavor enhancement. As research continues, further understanding of its precursors and formation mechanisms will enable more precise control of its contribution to food aroma profiles, supporting product development and quality optimization in the food industry.

References

- 1. Characterisation of the most odour-active compounds in a peel oil... [link.springer.com]

- 2. Confirmation of 1 -Phenylethane- 1 -thiol as the Character Impact Aroma... [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification and Distribution of Thiols in Fermented ... [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of key aroma compounds in low-salt ... [sciencedirect.com]

quantification of 1-Phenylethanethiol using GC-MS GC-O

Introduction to 1-Phenylethanethiol Analysis

This compound (also known as 1-phenylethane-1-thiol) is a potent sulfur-containing compound recognized as a character impact aroma compound in curry leaves (Bergera koenigii) [1]. It imparts a distinctive sulfury, burnt aroma. Its odor activity value (OAV) is exceptionally high (120,000-150,000 for its enantiomers), meaning it can be sensorially perceived even at extremely low concentrations [1]. Accurate quantification requires highly sensitive and specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), which combine instrumental separation with human sensory detection to identify odor-active compounds [2].

Experimental Protocol for GC-MS and GC-O

The following section outlines a standardized protocol for the identification and quantification of this compound, incorporating best practices from the literature.

Sample Preparation

The choice of sample preparation method is critical and depends on your sample matrix.

For Solid Samples (e.g., fresh or dried curry leaves):

- Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification. Add a known amount of a stable isotope-labeled analog of this compound (e.g., deuterated) to the sample as an internal standard before any extraction steps. This corrects for analyte losses during preparation [1].

- Simultaneous Extraction/Fractionation: Use solvents like dichloromethane or pentane/ether mixtures to extract volatile compounds. Further fractionation may be applied to isolate the sulfur-containing fraction and reduce matrix interference [1].

For Liquid Samples (e.g., alcoholic beverages like baijiu or wine):

- Derivatization (for improved stability): Thiols are often unstable. Derivatization with agents like 4,4'-dithiodipyridine (DTDP) enhances their stability and detectability, especially when using liquid chromatography methods [3].

- Purge and Trap or Solid-Phase Microextraction (SPME): These solvent-less techniques are highly effective for isolating trace-level volatile thiols from a liquid matrix, as demonstrated in wine analysis [4].

Instrumental Analysis: GC-MS/O

The core analysis involves coupled gas chromatography systems.

GC-MS Conditions (Examples):

- Column: A polar stationary phase (e.g., DB-Wax or similar polyethylene glycol column) is recommended for separating volatile aromas.

- Injector: Use a cool-on-column or programmed temperature vaporizing (PTV) injector to prevent thermal degradation of labile thiols.

- Carrier Gas: Helium, at a constant flow rate.

- Oven Program: A common starting method is 40 °C (hold 2 min), ramped at 10 °C/min to 240 °C (hold 10 min).

- MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan mode is used for identification, while Selected Ion Monitoring (SIM) mode enhances sensitivity for quantification.

GC-O Analysis:

- Configuration: The effluent from the GC column is split between the mass spectrometer and an olfactometry port (ODP). Trained human assessors sniff the eluent and record the intensity, duration, and descriptor of any detected odor [2].

- Screening Methods: Use methods like Aroma Extract Dilution Analysis (AEDA) to identify the most potent odorants by determining their flavor dilution (FD) factors [1].

Quantification and Data Analysis

- Calibration: Prepare a series of calibration standards with known concentrations of this compound. When using SIDA, the calibration curve is plotted as the ratio of the analyte peak area to the internal standard peak area versus the concentration ratio.

- Calculation of Odor Activity: The sensory impact is determined by calculating the Odor Activity Value (OAV):

- OAV = Concentration of Compound / Odor Threshold of Compound

- An OAV ≥ 1 indicates the compound likely contributes to the overall aroma [1].

The workflow below summarizes the key steps in this protocol:

Quantitative Data and Sensory Impact

The table below summarizes key quantitative data for this compound from research contexts.

Table 1: Quantitative and Sensory Data for this compound

| Property | Value in Curry Leaves | Method & Context | Reference |

|---|---|---|---|

| Odor Threshold | Not specified in source | -- | [1] |

| Concentration | Quantified via SIDA | Fresh curry leaves | [1] |

| Odor Activity Value (OAV) | 150,000 (1S-enantiomer) 120,000 (1R-enantiomer) | Calculated from concentration and threshold in water/air | [1] | | Sensory Description | "Sulfury, burnt" | GC-O assessment | [1] | | Stability Notes | Decreases with tissue disruption, drying, and frying of fresh leaves. Increases when frying dried leaves, suggesting a thermolabile precursor. | Behavior during food processing | [1] |

Method Validation and Performance

To ensure reliability, any analytical method for this compound should be validated. The following table outlines key parameters and typical acceptance criteria based on standard GC practice [5].

Table 2: Key GC-MS Method Validation Parameters

| Validation Parameter | Target Acceptance Criteria |

|---|---|

| Specificity | No interference at the analyte's retention time. |

| Linearity | Correlation coefficient (r) ≥ 0.999 over the working range. |

| Accuracy (Recovery) | Typically within 98-102%. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2%. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10:1. |

Important Practical Considerations

- Enantiomer Separation: this compound is a chiral molecule. Its enantiomers can have different sensory properties and OAVs, as shown in Table 1 [1]. For a complete aroma profile, use a chiral GC column to separate and quantify the (R) and (S) forms individually.

- Analyte Stability: Thiols are highly susceptible to oxidation and degradation. Work quickly, use inert gases, and keep samples cold. Derivatization immediately after extraction is recommended for long analysis times [3].

- Matrix Effects: The sample matrix can strongly influence extraction efficiency and instrument response. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects and ensure quantitative accuracy [1].

Standardized Reporting Template

To ensure clarity and reproducibility, include the following information in your analytical report:

- Sample Information: Full description of the sample and matrix.

- Sample Preparation: Detailed extraction and derivatization procedures.

- Internal Standard: Identity and concentration of the internal standard used (e.g., for SIDA).

- GC-MS/O Conditions: Full details of columns, instruments, and programs.

- Quantification Results: Concentration, Odor Threshold used, and calculated OAV.

- Validation Data: LOD, LOQ, linearity, and precision of the method.

References

- 1. Confirmation of 1-Phenylethane-1-thiol as the Character ... [pubmed.ncbi.nlm.nih.gov]

- 2. Gas Chromatography Analysis with Olfactometric Detection ( GC - O ) as... [pmc.ncbi.nlm.nih.gov]

- 3. Quantification and Distribution of Thiols in Fermented ... [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) 3-Methyl-2-butene- -thiol: Identification, analysis, occurrence... [academia.edu]

- 5. Conducting GC Method Validation Using High Accuracy ... [environics.com]

Application Notes and Protocols: 1-/2-Phenylethanethiol in Metal Cluster Synthesis

Introduction to Phenylethanethiol as a Ligand

2-Phenylethanethiol (PET), often referred to in the literature as 2-PET or PET, is a widely employed ligand for the synthesis of atomically precise metal nanoclusters. These clusters, typically comprising a few to hundreds of metal atoms, exhibit molecule-like properties due to quantum confinement effects, making them attractive for catalysis, sensing, and biomedical applications [1] [2]. The structure of PET features a thiol (-SH) group for binding to metal surfaces and a phenyl group that contributes to cluster stability through steric effects and potential π-interactions. Its properties strike a balance between providing adequate protection for the metal core and allowing accessibility for catalytic reactions or further functionalization [3]. This document provides a detailed overview of the applications, synthetic protocols, and characterization methods for phenylethanethiol-protected metal clusters, serving as a practical guide for researchers in the field.

Synthesis Protocols for PET-Protected Clusters

General Synthesis of Au₂₅(2-PET)₁₈ Clusters

The Au₂₅ cluster is one of the most extensively studied prototypical systems. The following protocol yields the neutral, uncharged form of the cluster [1].

Materials:

- Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

- Tetraoctylammonium bromide (TOAB)

- 2-Phenylethanethiol (PET)

- Sodium borohydride (NaBH₄)

- Tetrahydrofuran (THF), Toluene, Methanol (MeOH), Ethanol, Dichloromethane (DCM)

Procedure:

- Dissolve 1 g of HAuCl₄·3H₂O and a stoichiometric amount of TOAB in THF. Stir for 15 minutes until the solution turns red.

- Add 10 mL of PET ligand. The solution will gradually change color from red to yellow and eventually become colorless.

- Rapidly add a freshly prepared, ice-cold aqueous solution of NaBH₄ (900 mg in 50 mL water) under vigorous stirring.

- Allow the reaction mixture to stir for 3 hours at room temperature.

- Filter the solution to remove insoluble Au(I)-SR complexes.

- Evaporate the solvent using a rotary evaporator.

- Wash the crude product multiple times with Milli-Q water and MeOH to remove unreacted precursors.

- Purify the cluster via silica-gel column chromatography under aerobic conditions to oxidize the initially formed anionic cluster to its neutral form, Au₂₅(2-PET)₁₈ [1].

Synthesis of Tiara-like [Pd(2-PET)₂]ₙ Clusters (4 ≤ n ≤ 20)

This one-pot synthesis yields a homologous series of palladium clusters with tiara-like (cyclic) structures [4].

Materials:

- Palladium(II) nitrate dihydrate (Pd(NO₃)₂•2H₂O)

- 2-Phenylethanethiol (PET)

- Triethylamine (Et₃N)

- Acetonitrile (deoxygenized)

- Dichloromethane (CH₂Cl₂)

Procedure:

- Under an argon atmosphere, prepare a deoxygenized acetonitrile solution of Pd(NO₃)₂•2H₂O.

- Add 2 equivalents of PET and 2 equivalents of triethylamine to the solution.

- Stir the reaction mixture continuously for 5 hours.

- Extract the product using CH₂Cl₂.

- Separate the different cluster sizes (n=4 to 20) using Preparative Thin Layer Chromatography (PTLC). The bands corresponding to Pd₅ and Pd₆ are typically the most abundant [4].

The following workflow diagram illustrates the general synthesis and characterization pathway for PET-protected metal clusters.

Key Properties and Comparative Data

Phenylethanethiol-protected clusters are characterized by distinct optical and electronic properties. The following table summarizes quantitative data for several key PET-protected clusters.

Table 1: Properties of Selected Phenylethanethiol-Protected Metal Clusters

| Cluster Composition | Core Size / Number of Metal Atoms | HOMO-LUMO Gap (eV) | Key Stability & Catalytic Observations |

|---|---|---|---|

| Au₂₅(2-PET)₁₈ [2] [5] | ~1 nm / 25 Au atoms | 1.3 eV | Superatom electron shell filling contributes to thermodynamic stability. Stability is also influenced by solvent and ligand sterics. |

| Au₃₈(2-PET)₂₄ [2] | ~1.5 nm / 38 Au atoms | 1.0 eV | Larger core size leads to a smaller HOMO-LUMO gap compared to Au₂₅. |

| Au₇₇(SC1P)₈ [3] | ~1.3 nm / 77 Au atoms | Not Specified | Face-coordinated porphyrin-based ligand (SC1P). Used in HER studies. |

| [Pd(2-PET)₂]ₙ (n=4-20) [4] | Tiara-like ring structures | Large Gaps | Clusters are "rather robust" with high anti-reductive and anti-oxidative stability. |

| ~Cu₃₈(2-PET)₂₅ [6] | ~5.8 kDa / ~38 Cu atoms | Not Specified | Highly unstable, decomposes within ~2 hours after synthesis. |

Ligand Exchange and Post-Synthetic Modification

Ligand exchange is a powerful post-synthetic strategy to tailor the properties of pre-formed clusters without altering the metal core. PET-protected clusters are common starting materials for such reactions.

Protocol: Ligand Exchange on Au₂₅(2-PET)₁₈

This general protocol can be adapted for exchanging PET with other functional thiols, such as the dithiolated crown ether (t-CE) ligand studied for ion sensing [1].

Materials:

- Purified Au₂₅(2-PET)₁₈ clusters

- Incoming thiol ligand (e.g., t-CE)

- Dichloromethane (DCM) or DCM-d₂ for NMR monitoring

Procedure:

- Dissolve a known quantity of Au₂₅(2-PET)₁₈ in DCM.

- Add the incoming thiol ligand in a specific molar ratio (e.g., cluster/ligand ratios of 1:3 or 1:10).

- Stir the reaction mixture at room temperature for 16 hours.

- Monitor the reaction progress using UV-Vis spectroscopy, `H NMR, or HPLC [1].

- Purify the exchanged product using techniques like size exclusion chromatography or precipitation.

Mechanism and Kinetics: Ligand exchange on gold clusters is believed to follow an associative (S_N2-like) mechanism, where the incoming and leaving ligands are concurrently bound to a gold atom at the transition state [7] [2]. The initial exchanges occur preferentially at the most accessible sites on the cluster surface, such as vertexes. The kinetics for the first ~25% of exchanges on Au₃₈(PET)₂₄ are second-order and remarkably similar to those on larger clusters like Au₁₄₀(PET)₅₃, suggesting the initial reactivity is site-specific and not heavily dependent on core size [7].

Functional Applications and Ligand Effects

The choice of phenylethanethiol as a ligand has profound implications for the cluster's final application, influencing stability, electronic structure, and catalytic performance.

Catalysis: Hydrogen Evolution Reaction (HER)

The "ligand effect" is particularly pronounced in catalysis. In the electrochemical HER, gold clusters protected with porphyrin-face-coordinating ligands (SCnP) showed a 460% higher current density and a 70 mV lower overpotential at -0.4 V vs. RHE compared to PET-protected gold clusters of similar size [3]. X-ray photoelectron spectroscopy indicated that this enhancement stems from charge migration from the porphyrin ligand to the Au core, altering its electronic state. This effect is strongest in the cluster region (<2 nm) due to the large surface-to-volume ratio, highlighting PET's role as a baseline, non-promoting ligand in such catalytic studies [3].

Sensing and Host-Guest Chemistry

PET-protected clusters can be functionalized via ligand exchange to introduce sensing capabilities. For instance, exchanging PET ligands on Au₂₅ with dithiolated crown ether (t-CE) ligands created a mixed-ligand shell cluster capable of binding metal ions like K⁺, Ba²⁺, Gd³⁺, and Eu³⁺ [1]. The complexation was detected by ATR-FTIR spectroscopy through shifts in the C–O stretching band (~1100 cm⁻¹), demonstrating the potential of functionalized PET-cluster platforms for cation sensing applications [1].

Stability and Optical Properties

The stability of clusters like Au₂₅(SR)₁₈ is governed by both the "superatom" electron shell closing and colloidal stability factors related to the ligand shell [5]. PET provides a good balance, offering steric protection. In direct comparisons, clusters protected with bulkier ligands like 4-tert-butylbenzenethiolate (TBBT) sometimes exhibit higher stability against degradation in solution compared to their PET counterparts, underscoring how ligand structure fine-tunes practical stability [8]. Optically, changing from PET to TBBT on [Au₂₄Pt(SR)₁₈]⁰ did not substantially alter the HOMO-LUMO gap but induced clear differences in the visible region of the optical absorption spectrum [8].

Characterization Techniques

A multi-technique approach is essential for confirming the composition, structure, and properties of synthesized clusters. The workflow below outlines the characterization pipeline and the specific information provided by each technique.

- Mass Spectrometry (MALDI-TOF): Critical for determining the exact molecular mass and formula of the cluster. The addition of NaOOCCF₃ can assist ionization by promoting Na⁺ adduct formation, e.g., [Pd(SC₂H₄Ph)₂)ₙ + Na]⁺ [4].

- Single Crystal X-ray Diffraction (SC-XRD): The definitive technique for determining the total atomic structure, including the metal core arrangement and the staple motifs of the ligand shell [4] [2].

- UV-Vis Spectroscopy: Used to probe the electronic structure and estimate the HOMO-LUMO gap. It is also essential for monitoring the progress of ligand exchange reactions [1] [2].

- NMR Spectroscopy: Provides information on the ligand environment and is particularly useful for monitoring the kinetics of ligand exchange reactions in real-time [1] [7].

- Transmission Electron Microscopy (TEM): Offers information on the core size and morphology of the clusters, confirming the monodispersity of the sample [3].

- ATR-FTIR Spectroscopy: Useful for confirming functionalization and studying host-guest interactions, such as ion binding to crown ether ligands on a functionalized cluster [1].

Troubleshooting and Best Practices

- Atmosphere Control: While the synthesis of Pd clusters with PET benefits from an argon atmosphere [4], some Au cluster syntheses are robust enough to be performed without it [1].

- Purification is Key: Crude synthetic products are often mixtures. Consistently use techniques like PTLC [4], size exclusion chromatography [2], or silica-gel chromatography [1] to isolate atomically pure clusters.

- Ligand Exchange Control: The number of ligands exchanged can be controlled by varying the reaction conditions, such as the cluster-to-incoming-ligand molar ratio and reaction time [1].

- Stability Awareness: Be aware of the intrinsic stability of the cluster core. For example, copper clusters protected with PET are highly unstable and decompose within hours [6], whereas Pd tiara-like clusters and Au₂₅ are notably robust [4] [5].

References

- 1. Combined spectroscopic studies on post-functionalized Au 25 cluster ... [pubs.rsc.org]

- 2. Ligand exchange reactions on thiolate-protected gold ... [pmc.ncbi.nlm.nih.gov]

- 3. effect on the catalytic activity of porphyrin-protected gold... Ligand [pmc.ncbi.nlm.nih.gov]

- 4. and Properties Evolution of a Family of Tiara-like... Synthesis [nature.com]

- 5. Practical stability of Au25(SR) 18 1 /0/+ 1 - RSC Advances... [pubs.rsc.org]

- 6. A copper cluster protected with phenylethanethiol | Journal of... [link.springer.com]

- 7. Does Core Size Matter in the Kinetics of Ligand Exchanges ... [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating ligand effects in thiolate-protected metal using... clusters [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Stabilizing Copper Nanoclusters with Phenylethanethiol

Introduction and Importance

The synthesis of atomically precise copper nanoclusters (CuNCs) represents a significant advancement in nanotechnology, bridging the gap between individual atoms and plasmonic nanomaterials. Unlike larger nanoparticles, these nanoclusters exhibit molecule-like properties including discrete energy levels, strong photoluminescence, and enhanced catalytic activity. However, the development of copper cluster nanomaterials has been challenging due to copper's susceptibility to oxidation and instability in ambient conditions. The use of 2-phenylethanethiol (PET) as a protective ligand has emerged as a crucial strategy for stabilizing copper nanoclusters, enabling their application in various fields including catalysis, sensing, and nonlinear optics. These PET-protected CuNCs represent a new class of materials with exceptional physicochemical properties that can be tailored for specific applications through precise control of their size, composition, and surface chemistry [1] [2].

The atomic precision of these nanomaterials allows researchers to establish clear structure-property relationships at an unprecedented level, facilitating the rational design of clusters with tailored functionalities. The emergence of chloride-doped CuNCs further expands the possibilities for creating advanced materials with enhanced properties. As research in this field progresses, standardized protocols for the synthesis, stabilization, and characterization of PET-protected copper nanoclusters become increasingly important for ensuring reproducibility and advancing both fundamental understanding and practical applications [1] [3] [2].

Stabilization Mechanisms

Bonding Chemistry

The stabilization of copper nanoclusters by 2-phenylethanethiol occurs primarily through the formation of strong covalent Cu-S bonds between the thiolate group of PET and copper atoms on the cluster surface. This bonding creates a protective layer that prevents aggregation, oxidation, and decomposition of the metallic core. The electronic properties of the aromatic ring in PET contribute additional stability through potential π-interactions with the copper surface or between adjacent ligands. In typical configurations, the stabilization involves the formation of staple motifs (-RS-Cu-SR-) where thiolate ligands bridge copper atoms, as well as direct binding to the copper core through terminal sulfur atoms [3].

The presence of chloride doping in copper nanoclusters further enhances stability through additional bonding interactions. In the ClCu₁₈ nanocluster structure, the chloride atom is incorporated within a Cu₆ kernel that is stabilized by a Cu₁₂ cage, with the entire assembly further protected by PET and phosphine ligands. This multi-layered protection strategy—combining doping with appropriate ligand selection—represents an advanced approach to creating highly stable copper nanoclusters with well-defined structures [1].

Advantages of Phenylethanethiol

Compared to aliphatic thiols, PET offers several advantages for stabilizing copper nanoclusters:

- Enhanced stability: The aromatic system provides stronger association with the copper surface and increased rigidity of the protective layer

- Electronic effects: The phenyl ring can influence the electronic properties of the copper core through conjugation, potentially enhancing optical and catalytic properties

- Steric protection: The bulky phenylethyl group creates a substantial barrier against oxidants and other reactive species

- Solubility control: The organic moiety improves solubility in various organic solvents, facilitating processing and application

- Structural direction: Aromatic thiols like PET have been shown to favor the formation of specific structural motifs in metal nanoclusters [3]

Synthesis Protocols

Materials and Equipment

3.1.1 Chemical Reagents

- Copper precursor: Copper(II) acetate, copper chloride, or copper nitrate

- 2-phenylethanethiol (PET) ≥ 95% purity

- Reducing agent: Sodium borohydride (NaBH₄) or similar

- Phosphine co-ligands: Triphenylphosphine (PPh₃) or derivatives

- Solvents: Methanol, ethanol, chloroform, toluene (HPLC grade)

- Inert gas: Nitrogen or argon (high purity)

3.1.2 Laboratory Equipment

- Schlenk line or glove box for oxygen-free synthesis

- Round-bottom flasks (25-100 mL) with stir bars

- Syringes and needles for air-sensitive transfers

- Centrifuge and centrifuge tubes

- UV-Vis spectrophotometer

- MALDI-TOF or ESI mass spectrometer

Step-by-Step Synthesis Procedure

3.2.1 Protocol for Chloride-Doped Cu₁₈ Nanoclusters

Adapted from Gong et al. (2025) [1]

Preparation: In a nitrogen-filled glove box, dissolve copper acetate (0.2 mmol) in 20 mL of methanol in a 50 mL Schlenk flask.

Ligand addition: Add 2-phenylethanethiol (0.4 mmol) and triphenylphosphine (0.2 mmol) to the solution with constant stirring at 500 rpm.

Chloride source: Introduce tetrabutylammonium chloride (0.1 mmol) as the chloride dopant source.

Reduction: Cool the mixture to 0°C in an ice bath, then slowly add a freshly prepared aqueous solution of NaBH₄ (2 mmol in 5 mL ice-cold water) dropwise over 15 minutes.

Reaction: Allow the reaction to proceed for 6-12 hours at 0-4°C with continuous stirring. Monitor color change from colorless to deep brown.

Purification: Precipitate the clusters by adding 40 mL of acetone, then centrifuge at 8,000 rpm for 10 minutes.

Washing: Wash the precipitate three times with ethanol:acetone (1:1 v/v) mixture.

Drying: Dry the product under vacuum for 4 hours to obtain a stable powder.

Expected yield: 45-60% based on copper content

3.2.2 Protocol for Cu₃₈(PET)₂₅ Nanoclusters

Adapted from Pradeep et al. (2013) [4]

Preparation: Dissolve copper chloride (0.1 mmol) in 15 mL of chloroform:methanol (2:1 v/v) mixture.

Ligand addition: Add 2-phenylethanethiol (0.3 mmol) directly to the solution with vigorous stirring.

Reduction: Rapidly inject NaBH₄ solution (0.5 mmol in 2 mL ice-cold water) while stirring at 1,000 rpm.

Reaction: Stir the mixture for 2 hours at room temperature until a deep reddish-brown color develops.

Purification: Evaporate the solvent under reduced pressure and redissolve in minimal toluene.

Precipitation: Add 30 mL of ethanol to precipitate the clusters, then centrifuge at 7,000 rpm for 5 minutes.

Storage: Store the precipitate under nitrogen atmosphere at -20°C for extended stability.

Note: This cluster has limited stability (approximately 2 hours after synthesis) and requires immediate characterization or application

Critical Parameters for Reproducibility

- Oxygen exclusion: Strict anaerobic conditions are essential throughout the synthesis

- Temperature control: Maintain temperature during reduction to control nucleation and growth

- Mixing rate: Vigorous stirring during reduction ensures uniform cluster formation

- Reagent purity: Use high-purity precursors and solvents to prevent side reactions

- Fresh reducing agent: Prepare NaBH₄ solution immediately before use

- Purification timing: Proceed with purification immediately after reaction completion

Characterization Techniques

Comprehensive characterization is essential for verifying the successful synthesis of PET-protected copper nanoclusters and understanding their properties. The following table summarizes the key techniques and their specific applications:

Table 1: Characterization Techniques for PET-Stabilized Copper Nanoclusters

| Technique | Information Obtained | Experimental Parameters | Key Observations for PET-CuNCs |

|---|---|---|---|

| Mass Spectrometry (MALDI-TOF) | Molecular mass, composition | Linear/reflectron mode, DCTB matrix | Cu₁₈(PET)₁₆(PPh₃)₄Cl⁺ at ~5800 m/z; Cu₃₈(PET)₂₅ at ~5800 m/z |

| Single-Crystal XRD | Atomic structure, bonding | Mo Kα radiation, 100 K | ClCu₆ kernel stabilized by Cu₁₂ cage; staple motifs |

| UV-Vis Spectroscopy | Electronic structure, optical properties | 250-800 nm range, toluene | Discrete absorption bands at ~400, 450, 550 nm; no plasmon resonance |

| FTIR Spectroscopy | Ligand binding, functional groups | ATR mode, 400-4000 cm⁻¹ | Cu-S vibrations at ~650 cm⁻¹; phenyl rings at 1450-1600 cm⁻¹ |

| NMR Spectroscopy | Ligand environment, purity | ¹H, ¹³C in CDCl₃ | Broadened peaks due to metal binding; aromatic proton signals |

| TEM | Size, morphology, distribution | 200 kV, carbon grids | ~1-2 nm diameter; monodisperse distribution |

| XPS | Oxidation state, composition | Al Kα source, C 1s reference | Cu(0)/Cu(I) mixture; S 2p peaks at ~162 eV (Cu-S) |

Advanced Characterization

Electrochemical analysis provides valuable information about the electronic structure and redox properties of PET-protected copper nanoclusters. Cyclic voltammetry experiments in non-aqueous solvents (e.g., acetonitrile or dichloromethane with 0.1 M TBAP as supporting electrolyte) reveal discrete oxidation and reduction peaks corresponding to the molecule-like electronic transitions of the clusters. These measurements can confirm the presence of energy gaps characteristic of quantum-confined systems.

Thermogravimetric analysis (TGA) determines the organic/inorganic composition ratio by measuring weight loss during heating under inert atmosphere. For PET-protected CuNCs, the organic ligand content typically ranges from 40-60% by weight, consistent with the high surface-to-volume ratio of nanoclusters. The decomposition profile also provides information about the binding strength of ligands to the copper core.

Applications and Performance Data

PET-stabilized copper nanoclusters exhibit diverse functionalities that make them suitable for various advanced applications. The following table summarizes their demonstrated performance in key areas:

Table 2: Applications and Performance of PET-Stabilized Copper Nanoclusters

| Application Area | Specific Use | Performance Metrics | Mechanism of Action |

|---|---|---|---|

| Nonlinear Optics | Optical limiting | Strong nonlinear absorption; low limiting threshold | Excited state absorption; charge transfer between PET and Cu core |

| Catalysis | Electrocatalytic hydrogen evolution | Low overpotential; high current density | Active sites in Cu core; electron transfer through PET layer |

| Sensing | Metal ion detection | ppb-level detection limits; high selectivity | Surface interaction altering luminescence |

| Biomedical | Antimicrobial agents | Growth inhibition against Gram± bacteria | Reactive oxygen species generation; ion release |

| Energy | CO₂ reduction | Selective formate production; high Faradaic efficiency | Surface activation of CO₂; proton transfer |

Application Protocols

5.1.1 Nonlinear Optical Measurements

Objective: Evaluate optical limiting properties for laser protection devices

Procedure:

- Prepare toluene solutions of PET-CuNCs with concentrations of 0.05, 0.1, and 0.2 mg/mL

- Use Z-scan technique with nanosecond laser pulses at 532 nm

- Measure nonlinear transmittance as function of input fluence (0.1-10 J/cm²)

- Calculate optical limiting threshold (50% transmittance decrease)

Expected Results: PET-CuNCs exhibit typical optical limiting effects with thresholds lower than conventional materials like carbon black suspensions, making them promising for protection of sensors and human eyes from intense laser radiation [1].

5.1.2 Electrocatalytic Hydrogen Evolution

Objective: Assess catalytic performance for hydrogen production

Procedure:

- Prepare ink by dispersing 1 mg PET-CuNCs in 1 mL ethanol with 20 μL Nafion

- Deposit 10 μL ink on glassy carbon electrode (loading: 0.1 mg/cm²)

- Use standard three-electrode setup in 0.5 M H₂SO₄ electrolyte

- Perform linear sweep voltammetry from 0 to -0.8 V vs. RHE at 5 mV/s

- Record Tafel slope from steady-state polarization

Expected Results: Chloride-doped PET-CuNCs show enhanced HER activity compared to undoped clusters, with overpotentials of 200-300 mV at 10 mA/cm² and Tafel slopes of 80-120 mV/dec, indicating favorable kinetics [3].

Stability and Storage Protocols

Stability Assessment

The stability of PET-protected copper nanoclusters should be evaluated under various conditions:

- Thermal stability: Monitor decomposition temperature via TGA; typically stable to 150-200°C

- Oxidative stability: Track UV-Vis spectral changes under ambient atmosphere; look for plasmon band appearance at ~580 nm indicating oxidation to CuO

- Solution stability: Assess aggregation via DLS measurements over 2-4 weeks in common solvents

- Photostability: Examine luminescence intensity under continuous irradiation

Optimal Storage Conditions

Table 3: Storage Conditions and Expected Shelf Life

| Storage Format | Conditions | Stabilizing Additives | Expected Shelf Life |

|---|---|---|---|

| Solid powder | -20°C under argon | None | 3-6 months |

| Toluene solution | 4°C in dark, nitrogen | 1% PPh₃ | 2-4 weeks |

| Film/composite | Room temperature, dry | Polymer matrix | >6 months |

| Aqueous dispersion | 4°C, nitrogen | 5 mM glutathione | 1-2 weeks |

Stabilization Enhancement Strategies

- Co-ligand addition: Incorporate phosphines (PPh₃) or carbenes during synthesis to enhance surface protection

- Doping: Introduce heteroatoms like chloride or other metals to strengthen cluster core

- Matrix encapsulation: Embed clusters in polymers (PMMA, polystyrene) or silica sol-gels

- Surface modification: Perform partial ligand exchange with more stable thiols (GSH) for specific applications

Troubleshooting and Optimization

Common Synthesis Issues

Table 4: Troubleshooting Guide for PET-CuNC Synthesis

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| Low yield | Incomplete reduction; oxidation | Increase reductant; improve anaerobic conditions | Use fresh NaBH₄; degas solvents |

| Polydisperse products | Fast nucleation; temperature fluctuations | Slower reductant addition; better temperature control | Use syringe pump; calibrate bath |

| No cluster formation | Impure reagents; incorrect ratios | Purify PET; optimize Cu:PET ratio | Distill PET; test small scales first |

| Rapid decomposition | Oxygen contamination; poor protection | Add phosphine co-ligands; improve storage | Use stricter anaerobic techniques |

| Poor crystallinity | Sample impurities; fast precipitation | Recrystallize slowly; use solvent diffusion | Layer hexane over concentrated solution |

Quality Control Metrics

Establish the following quality control checkpoints for consistent results:

- UV-Vis spectroscopy: Confirm absence of plasmon resonance at ~580 nm (indicating no large nanoparticles)

- Mass spectrometry: Verify primary species matches expected composition

- Luminescence: Check for characteristic emission (if applicable)

- TLC analysis: Confirm absence of free ligands (single spot after development)

- DLS: Verify hydrodynamic diameter < 3 nm with narrow distribution

Experimental Workflow Visualization

The following diagram illustrates the complete synthesis and characterization workflow for PET-stabilized copper nanoclusters:

Conclusion

The stabilization of copper nanoclusters with 2-phenylethanethiol enables the creation of materials with unique optical, electronic, and catalytic properties. The protocols outlined in this application note provide researchers with standardized methods for synthesizing, characterizing, and applying these advanced nanomaterials. As research progresses, further refinements to these protocols will likely emerge, enhancing the stability and expanding the applications of PET-protected copper nanoclusters. The integration of doping strategies, mixed ligand systems, and advanced stabilization approaches will continue to push the boundaries of what is possible with these remarkable nanomaterials.

References

- 1. A chloride-doped Cu 18 nanocluster: synthesis, bonding and ... [pubs.rsc.org]

- 2. Controlling the Chemistry of Nanoclusters: From Atomic ... [mdpi.com]

- 3. Recent progress in the electrocatalytic applications of thiolate ... [pubs.rsc.org]

- 4. A copper cluster protected with phenylethanethiol | Journal of... [link.springer.com]

Application Notes and Protocols: Investigating 1-Phenylethanethiol Behavior During Tissue Disruption and Drying

Introduction to 1-Phenylethanethiol as a Character Impact Compound

This compound (also known as 1-phenylethane-1-thiol) has been identified as the character impact aroma compound responsible for the distinctive sulfury and burnt aroma of curry leaves (Bergera koenigii, formerly Murraya koenigii) [1]. As a character impact compound, it imparts the fundamental aroma characteristic that defines this botanical material. The significance of this volatile thiol extends beyond curry leaves, as understanding its behavior during processing provides insights relevant to flavor stability and aroma retention in various natural products and botanical extracts used in pharmaceutical and nutraceutical applications.

The enantiomeric forms of this compound both contribute significantly to the overall aroma profile, with the (1S)-enantiomer demonstrating an Odor Activity Value (OAV) of 150,000 and the (1R)-enantiomer an OAV of 120,000 [1]. These exceptionally high OAV values highlight the potency of this aroma compound and explain why even minimal concentrations can significantly influence the sensory properties of natural products. Understanding the stability and behavior of this compound during various processing conditions is therefore essential for researchers and product developers working with botanical ingredients where aroma preservation is critical.

Quantitative Analysis of this compound in Fresh and Processed Materials

Odor Activity Values of Key Aroma Compounds in Fresh Curry Leaves

Comprehensive aroma analysis of fresh curry leaves has revealed several potent odor-active compounds, with this compound demonstrating exceptional sensory significance alongside other key molecules [1]. The following table summarizes the quantitative data for the most impactful aroma compounds:

Table 1: Key aroma compounds in fresh curry leaves and their odor activity values

| Compound | Aroma Descriptor | Odor Activity Value (OAV) | Enantiomeric Form |

|---|---|---|---|

| (3Z)-hex-3-enal | Grassy | 180,000 | - |

| This compound | Sulfury, burnt | 150,000 | (1S)-enantiomer |

| This compound | Sulfury, burnt | 120,000 | (1R)-enantiomer |

| (3R)-linalool | Citrusy | 58,000 | - |

| Myrcene | Geranium leaf-like | 23,000 | - |

The data clearly demonstrates that this compound enantiomers collectively represent the second most potent aroma impact compound in fresh curry leaves, with combined OAVs exceeding 250,000 [1]. This quantitative understanding forms the baseline for evaluating processing-induced changes.

Concentration Changes During Processing Techniques

The concentration of this compound is significantly affected by various processing methods, with particularly notable behavior observed during thermal applications [1]. The following table systematizes the experimental findings:

Table 2: Concentration changes of this compound during different processing conditions

| Processing Condition | Effect on this compound Concentration | Key Observations | Implied Mechanism |

|---|---|---|---|

| Tissue Disruption | Decrease | Immediate reduction post-disruption | Enzymatic degradation or volatility losses |

| Drying | Decrease | Progressive loss during dehydration | Volatility and oxidative losses |

| Frying of Fresh Leaves | Decrease | Thermal degradation dominates | Compound destruction exceeds formation |

| Frying of Dried Leaves | Increase | Net generation observed | Thermal conversion from precursor |

The most notable finding is the differential behavior during frying based on initial sample state. While fresh leaves experience a decrease in this compound during frying, previously dried leaves demonstrate a significant increase, suggesting the presence of a thermolabile precursor that converts to the active thiol during thermal processing of dried material [1]. This has important implications for processing strategies aimed at aroma preservation or enhancement.

Experimental Protocols for Investigating this compound Behavior

Tissue Disruption and Homogenization Methods

Objective: To evaluate the impact of tissue disruption on this compound stability and concentration.

Materials:

- Fresh curry leaves (or other botanical material containing this compound)

- Liquid nitrogen for flash-freezing

- Mechanical homogenizer or mortar and pestle

- Enzymatic liquefaction reagents (if using enzymatic method) [2]

- Inert atmosphere chamber (optional, for oxygen-sensitive compounds)

Procedure:

Sample Preparation:

- Collect fresh, undamaged curry leaves and divide into 100mg aliquots

- For conventional mechanical disruption:

- Flash-freeze samples in liquid nitrogen

- Homogenize using pre-chilled mortar and pestle or mechanical homogenizer

- Process for consistent time periods (e.g., 30s, 60s, 120s) for temporal studies

- For enzymatic liquefaction [2]:

- Incubate tissue samples with catabolic enzyme cocktail at room temperature

- Use closed-tube format to minimize volatile losses

- Monitor liquefaction progress visually until tissue architecture is fully disrupted

Immediate Stabilization:

- Transfer homogenized material to sealed vials with headspace minimization

- Add appropriate internal standards for quantification

- Process replicates for each time point and disruption method

Control Samples:

- Prepare intact leaf samples as zero-time controls

- Include samples with thiol-protecting agents (e.g., DTT) for comparison

Analytical Notes: The enzymatic liquefaction approach offers advantages for volatile compounds by allowing closed-tube processing which minimizes losses through volatility [2]. Mechanical methods better simulate traditional processing but introduce greater variability in compound retention.

Drying and Dehydration Protocols

Objective: To quantify the stability of this compound during dehydration processes.

Materials:

- Fresh curry leaves

- Controlled temperature drying oven or freeze-dryer

- Desiccators with controlled humidity (for ambient drying studies)

- Nitrogen purge system (for inert atmosphere drying)

Procedure:

Sample Preparation:

- Prepare uniform leaf samples (100mg each)

- For each drying condition, use separate samples to avoid sequential measurement artifacts

Drying Methods:

- Air Drying: Place samples in controlled humidity desiccators at 25°C

- Oven Drying: Process samples at 40°C, 60°C, and 80°C for temperature dependence

- Freeze Drying: Flash-freeze samples then process in freeze-dryer

- Nitrogen-purged Drying: Dry samples under continuous nitrogen flow to assess oxidative contributions

Time-course Sampling:

- Remove samples at predetermined intervals (0, 2, 4, 8, 24, 48 hours)

- Immediately transfer to sealed containers with internal standard

- Analyze minimum of 3 replicates per time point

Analytical Notes: The differential stability observed between fresh and dried leaves during subsequent frying suggests that drying-induced chemical modifications may generate or preserve potential precursors. Time-course studies are essential to identify optimal drying duration for aroma preservation.

Thermal Processing (Frying) Experimental Design

Objective: To characterize the divergent behavior of this compound during thermal processing of fresh versus dried botanical material.

Materials:

- Fresh and pre-dried curry leaf samples

- Controlled temperature heating block or frying apparatus

- High stability cooking oil (for realistic frying conditions)

- Headspace vials for direct sampling

Procedure:

Sample Preparation:

- Prepare fresh leaf samples (100mg)

- Prepare dried samples using optimal method from Protocol 3.2

- For some experiments, prepare samples with suspected precursors

Thermal Processing:

- Heat samples to 160°C (typical frying temperature) for 1, 2, and 5 minutes

- Use sealed vials for some samples to distinguish volatile loss from chemical degradation

- Include controls with added antioxidants to assess oxidative pathways

- Process replicates for each condition with precise temperature monitoring

Precursor Activation Studies:

- Fractionate dried leaf extracts to isolate potential precursors

- Subject fractions to identical thermal processing

- Monitor this compound generation to identify precursor-rich fractions

Analytical Notes: The increase in this compound when frying dried leaves indicates thermal activation of latent precursors [1]. This protocol should focus on both quantification of the thiol and identification of precursor compounds through fractionation studies.

Analytical Methodologies for Quantification

Objective: To accurately quantify this compound and its precursors in complex botanical matrices.

Materials:

- Stable isotope-labeled internal standards (where available)

- GC-MS system with appropriate sensitivity

- Chiral columns for enantiomeric separation

- SPME fibers for headspace sampling

Procedure:

Sample Extraction:

Chromatographic Separation:

- Utilize GC×GC-MS for enhanced separation power

- Implement chiral chromatography to resolve (R) and (S) enantiomers

- Optimize temperature programs for thiol detection

Quantification Approaches:

Data Analysis:

- Calculate concentrations using standard curves with internal standards

- Determine Odor Activity Values (OAVs) as ratio of concentration to odor threshold

- Perform statistical analysis on replicate measurements

Analytical Notes: The high potency of this compound necessitates highly sensitive analytical methods. The stable isotope dilution assay provides the most accurate quantification, while adapted high-throughput methods [3] may be suitable for rapid screening of multiple samples during processing optimization.

Workflow Visualization of Experimental Processes

To facilitate implementation of the described methodologies, the following workflow diagrams provide visual guidance for key experimental processes:

Sample Processing and Analysis Workflow

The comprehensive sample processing workflow illustrates the integrated approach to evaluating this compound behavior across different processing conditions:

Diagram 1: Comprehensive workflow for sample processing and analysis of this compound in curry leaves

This compound Behavior During Processing

This diagram visualizes the dynamic behavior of this compound and its proposed precursor during different processing conditions:

Diagram 2: Behavior pathways of this compound during different processing conditions

Implications for Research and Development

The behavior of this compound during processing has significant implications for product development and analytical methodology. The compound's sensitivity to processing conditions necessitates careful control of parameters during the production of botanical extracts where aroma preservation is desired. The discovery of a thermolabile precursor that generates additional this compound during thermal processing of dried material presents both challenges and opportunities [1].

From an analytical perspective, the differential stability during processing highlights the importance of sample stabilization immediately after collection. The enzymatic liquefaction approach [2] offers advantages for volatile compound analysis by enabling rapid tissue disruption in closed-tube formats, thereby minimizing losses. For quantitative accuracy, the stable isotope dilution assay provides the most reliable results, particularly given the compound's volatility and reactivity [1].

For product development applications, these findings suggest that processing sequence optimization can dramatically influence the final aroma profile. Specifically, the differential outcomes when frying fresh versus dried leaves indicates that strategic selection of processing order could be used to either minimize losses or maximize generation of this key aroma compound, depending on the desired sensory outcomes.

References

- 1. Confirmation of 1 -Phenylethane- 1 -thiol as the Character Impact Aroma... [pubmed.ncbi.nlm.nih.gov]

- 2. Hands-free Tissue | Thermo Fisher Scientific - UK Disruption [thermofisher.com]

- 3. a tool for developing high protein concentration formulations [pubmed.ncbi.nlm.nih.gov]

- 4. High throughput screening technologies for ion channels [pmc.ncbi.nlm.nih.gov]

Comprehensive UPLC-MS/MS Application Notes and Protocols for Volatile Thiol Analysis in Biological and Food Matrices

Introduction to Volatile Thiol Analysis

Volatile thiols (mercaptans) represent a critically important class of sulfur-containing compounds characterized by their low molecular weight and high reactivity. These compounds exert significant influence in various fields: in clinical biochemistry, they serve as crucial biomarkers for oxidative stress and disease progression, particularly in chronic kidney disease where specific thiol patterns correlate with disease severity [1]. In food and beverage science, volatile thiols are prized for their potent aroma characteristics, often contributing desirable sensory notes even at ultratrace concentrations (parts-per-trillion levels) [2]. Despite their significance, the analysis of volatile thiols presents substantial challenges due to their low concentrations in complex matrices, high reactivity leading to oxidation, and tendency to form mixed disulfides with proteins and other thiols [2] [3].

The development of robust analytical methods for volatile thiol quantification has been hampered by these inherent properties, necessitating specialized sample preparation techniques and highly sensitive detection systems. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the premier analytical platform for volatile thiol analysis, combining superior separation efficiency with the selectivity and sensitivity required for accurate quantification of these challenging analytes [1] [2] [3]. The method outlined in these application notes addresses the principal challenges in volatile thiol analysis through optimized sample preparation strategies, carefully engineered chromatographic conditions, and highly selective mass spectrometric detection, providing researchers with a reliable tool for exploring thiol-related phenomena across diverse application domains.

Analytical Challenges and Solutions

The analysis of volatile thiols in biological and food matrices presents several significant challenges that must be addressed to ensure accurate and reproducible results. These challenges stem primarily from the unique chemical properties of thiol compounds and their typically low abundance in complex sample matrices. The table below summarizes the key analytical challenges and corresponding solutions implemented in the described UPLC-MS/MS method:

Table 1: Analytical Challenges and Solutions in Volatile Thiol Analysis

| Analytical Challenge | Impact on Analysis | Implemented Solution |

|---|---|---|

| High Reactivity & Oxidation | Loss of analytes, formation of disulfides and mixed disulfides | Derivatization with N-ethylmaleimide (NEM) or 4,4'-dithiodipyridine (DTDP); use of reducing agents (TCEP) [3] [4] |